Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Description
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 62741-60-0) is an ester derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core linked to an ethyl acetate group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its balanced lipophilicity and reactivity. Its structure allows for diverse functionalization, enabling the development of analogs with tailored properties .
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9,12H,2,5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUMYUPGUAJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488888 | |
| Record name | Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62741-60-0 | |
| Record name | Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 1,2,3,4-tetrahydronaphthalene-1-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-acetic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylmethanol.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Tetralin Acetate Esters
a) Ethyl 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 1282589-52-9)
- Structure : Bromine substituent at the 5-position of the tetralin ring.
- Bromine enhances electrophilicity, making it reactive in cross-coupling reactions.
- Applications : Used in medicinal chemistry for targeted modifications, leveraging bromine as a handle for further derivatization .
b) Ethyl 2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 6773-00-8)
- Structure : Methoxy group at the 6-position.
- Properties : Electron-donating methoxy group improves solubility in polar solvents. May influence bioavailability and metabolic stability.
- Applications : Explored in drug discovery for enhanced pharmacokinetic profiles .
c) Ethyl 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetate
Functional Group Variants
a) 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid (CAS 1038360-49-4)
- Structure : Carboxylic acid replaces the ethyl ester; dimethyl groups at the 4-position.
- Properties :
- pKa : 4.55 (predicted), making it a weak acid.
- Boiling Point : 365.4°C (predicted), higher than the ester due to hydrogen bonding.
- Applications : Useful in metal coordination chemistry and as a precursor for amide derivatives .
b) 2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Structure : Chloroacetamide with a cyclopropylamine substituent.
- Properties : Reactive chloro group facilitates nucleophilic substitution. Cyclopropylamine introduces conformational rigidity.
c) (±)-Ethyl 2-((1R,2S)-2-(4-Chlorophenylthio)-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Physicochemical Properties Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight | Boiling Point (°C) | pKa | Key Substituent |
|---|---|---|---|---|---|
| Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate (62741-60-0) | C₁₄H₁₈O₂ | 218.29 | ~300 (est.) | N/A | None |
| 2-(4,4-Dimethyl-tetralin-1-yl)acetic Acid (1038360-49-4) | C₁₄H₁₈O₂ | 218.29 | 365.4 (predicted) | 4.55 | -COOH, -CH(CH₃)₂ |
| Ethyl 2-(5-Bromo-tetralin-1-yl)acetate (1282589-52-9) | C₁₄H₁₇BrO₂ | 313.19 | N/A | N/A | -Br |
| Ethyl 2-(6-Methoxy-tetralin-1-yl)acetate (6773-00-8) | C₁₅H₂₀O₃ | 248.32 | N/A | N/A | -OCH₃ |
Biological Activity
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate, with the CAS number 62741-60-0, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its effects and potential applications.
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.292 g/mol
- Density : Not available
- Boiling Point : Not available
- LogP : 3.0597 (indicating moderate lipophilicity)
Biological Activity Overview
This compound has been studied for its potential pharmacological properties. The following sections summarize key findings related to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on naphthalene derivatives demonstrated that certain structural modifications can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : The mechanism often involves the disruption of bacterial cell membranes or interference with lipid synthesis pathways .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its naphthalene core.
- Case Study : In a study assessing various naphthalene derivatives for cytotoxicity against cancer cell lines (e.g., A431 and Jurkat cells), compounds with similar structures showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
